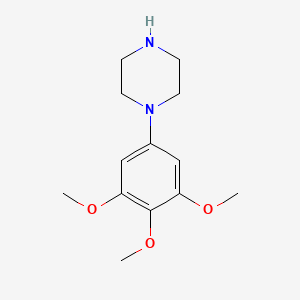

1-(3,4,5-Trimethoxyphenyl)piperazine

Description

Historical Context and Evolution of Piperazine-Containing Compounds in Drug Discovery

The journey of piperazine (B1678402) in medicine began with its use as an anthelmintic agent to treat parasitic worm infections. researchgate.net This simple six-membered heterocyclic ring containing two nitrogen atoms at opposite positions was initially recognized for its ability to paralyze parasites, leading to their expulsion from the host. researchgate.net However, the therapeutic potential of the piperazine scaffold was soon found to extend far beyond its anti-parasitic properties.

Over the decades, the piperazine ring has evolved into what is now widely regarded as a "privileged scaffold" in medicinal chemistry. This term is reserved for molecular frameworks that are capable of binding to multiple biological targets with high affinity, thus serving as a versatile template for the development of a diverse range of therapeutic agents. The unique physicochemical properties of the piperazine moiety contribute to its prevalence in drug design. Its two nitrogen atoms can act as hydrogen bond acceptors and donors, facilitating interactions with biological targets. Furthermore, the piperazine ring can exist in a stable chair conformation, providing a rigid and predictable three-dimensional structure that can be strategically modified to optimize binding affinity and selectivity.

The incorporation of the piperazine nucleus has led to the development of numerous successful drugs across various therapeutic areas. Its presence is notable in antipsychotics, antidepressants, antihistamines, and anticancer agents. The versatility of the piperazine ring allows for the introduction of various substituents at its nitrogen atoms, enabling the fine-tuning of a compound's pharmacological profile, including its absorption, distribution, metabolism, and excretion (ADME) properties. This adaptability has cemented the status of piperazine as a cornerstone in the design and synthesis of novel bioactive molecules.

The 3,4,5-Trimethoxyphenyl Moiety: A Prominent Pharmacophore in Bioactive Molecules

The 3,4,5-trimethoxyphenyl (TMP) group is another key player in the realm of bioactive molecules, frequently appearing in compounds with potent biological activities, particularly in the field of oncology. This aromatic ring, substituted with three methoxy (B1213986) groups at the 3, 4, and 5 positions, is a well-recognized pharmacophore, a specific part of a molecule responsible for its biological activity.

The specific 3,4,5-trimethoxy substitution pattern is not arbitrary; it is crucial for the biological activity of many compounds. These methoxy groups are known to be involved in key interactions with biological targets, such as the formation of hydrogen bonds and van der Waals interactions. In the context of anticancer agents, the TMP moiety is a hallmark of many compounds that target tubulin, a protein essential for cell division. The three methoxy groups have been shown to play a critical role in binding to the colchicine-binding site on tubulin, leading to the inhibition of microtubule polymerization and ultimately, cell cycle arrest and apoptosis in cancer cells. The electronic and steric properties conferred by this substitution pattern are often optimal for high-affinity binding to this specific site.

The 3,4,5-trimethoxyphenyl moiety is found in a variety of natural products known for their potent biological activities. A classic example is colchicine, an alkaloid isolated from the autumn crocus, which is a well-known tubulin inhibitor. Other natural products featuring this pharmacophore include podophyllotoxin (B1678966) and combretastatin (B1194345) A-4, both of which have served as lead compounds for the development of new anticancer drugs.

Inspired by these natural scaffolds, synthetic chemists have extensively incorporated the 3,4,5-trimethoxyphenyl group into a vast array of novel synthetic compounds. Research has shown that the presence of this moiety often confers significant cytotoxic activity against various cancer cell lines. Consequently, the TMP group has been a focal point in the design of new anticancer agents, with numerous studies exploring its integration into different molecular frameworks to discover compounds with improved efficacy and reduced toxicity.

Positioning of 1-(3,4,5-Trimethoxyphenyl)piperazine within Current Medicinal Chemistry Paradigms

Within the current landscape of medicinal chemistry, this compound represents a strategic amalgamation of a privileged scaffold and a potent pharmacophore. The rationale behind its design and investigation lies in the potential for synergistic or additive effects arising from the combination of the piperazine and TMP moieties.

The piperazine component can be expected to enhance the compound's "drug-likeness" by improving its pharmacokinetic properties, such as solubility and bioavailability. Its basic nitrogen atoms can also serve as handles for further chemical modification, allowing for the creation of a library of derivatives with diverse biological activities.

Simultaneously, the 3,4,5-trimethoxyphenyl moiety provides a strong foundation for potent biological activity, particularly as an inhibitor of tubulin polymerization. The exploration of this compound and its derivatives is therefore aligned with the contemporary drug discovery paradigm of molecular hybridization, where known pharmacophores are combined to create novel chemical entities with potentially superior therapeutic profiles.

Research into derivatives of this core structure has already begun to reveal its potential. For example, studies on piperazin-1-yl(3,4,5-trimethoxyphenyl)methanone derivatives have demonstrated their potential as antimicrobial agents. The table below summarizes the antimicrobial activity of some of these derivatives.

Table 1: Antimicrobial Activity of Piperazin-1-yl(3,4,5-Trimethoxyphenyl)methanone Derivatives

| Compound | Test Organism | Activity |

|---|---|---|

| 3b | Antibacterial | Moderate |

| 3c | Antibacterial | Moderate |

| 3d | Antibacterial | Moderate |

| 3g | Antibacterial | Moderate |

| 3h | Antibacterial | Moderate |

| 3d | Antifungal | Good |

| 3e | Antifungal | Good |

| 3f | Antifungal | Good |

Data sourced from a study on the antimicrobial activity of piperazin-1-yl(3,4,5-Trimethoxyphenyl)methanone derivatives. researchgate.net

These initial findings underscore the potential of the this compound scaffold as a versatile starting point for the development of new therapeutic agents. Further detailed research into the specific biological activities of the parent compound and its analogues is warranted to fully elucidate its therapeutic potential in areas such as oncology, infectious diseases, and beyond.

Structure

3D Structure

Properties

IUPAC Name |

1-(3,4,5-trimethoxyphenyl)piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O3/c1-16-11-8-10(15-6-4-14-5-7-15)9-12(17-2)13(11)18-3/h8-9,14H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSTMOHFZTDLSBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)N2CCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 1 3,4,5 Trimethoxyphenyl Piperazine

Established Synthetic Pathways for 1-(3,4,5-Trimethoxyphenyl)piperazine

The construction of the this compound scaffold can be achieved through several synthetic routes, primarily involving the formation of the piperazine (B1678402) ring through amination reactions.

Amination Reactions Involving Substituted Anilines and Piperazine Ring Precursors

A common and well-established method for the synthesis of arylpiperazines involves the reaction of a substituted aniline (B41778) with a suitable piperazine precursor. This approach leverages the nucleophilicity of the aniline nitrogen to form a carbon-nitrogen bond with the piperazine ring.

The direct synthesis of this compound can be accomplished through the cyclization reaction between 3,4,5-trimethoxyaniline (B125895) and bis(2-chloroethyl)amine (B1207034) hydrochloride. acgpubs.org This reaction typically proceeds by heating the two reactants in a suitable solvent, often in the presence of a base to neutralize the hydrogen chloride that is formed. The aniline nitrogen atom acts as a nucleophile, displacing the chlorine atoms of the bis(2-chloroethyl)amine to form the heterocyclic piperazine ring. acgpubs.org

A similar strategy has been employed in the synthesis of other substituted phenylpiperazines. For instance, the reaction of various aniline intermediates with bis(2-chloroethyl)amine hydrochloride is a key step in the formation of the piperazine moiety in several synthetic schemes. acgpubs.orgnih.gov The reaction conditions, such as temperature and solvent, can be optimized to improve the yield of the desired product.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| 3,4,5-Trimethoxyaniline | Bis(2-chloroethyl)amine hydrochloride | This compound | Condensation/Cyclization |

Alternative Synthetic Routes and Their Mechanistic Considerations

An alternative and widely used method for the synthesis of N-arylpiperazines is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl halide (or triflate) with piperazine. While not explicitly detailed for this compound in the provided context, it represents a versatile and efficient alternative to classical methods.

Another important alternative is reductive amination. This method involves the reaction of 3,4,5-trimethoxybenzaldehyde (B134019) with piperazine in the presence of a reducing agent. The reaction proceeds through the initial formation of an iminium ion, which is then reduced in situ to yield the final product. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) and sodium cyanoborohydride. This approach is often favored due to its mild reaction conditions and high yields. mdpi.comresearchgate.net

Derivatization Strategies of the Piperazine Nitrogen and Phenyl Ring

The this compound scaffold possesses two key sites for chemical modification: the secondary amine of the piperazine ring and the aromatic phenyl ring. Derivatization at these positions allows for the synthesis of a diverse library of compounds with tailored properties.

Acylation Reactions to Yield Amide and Carbamide Derivatives

The secondary amine of the piperazine ring is readily acylated to form a variety of amide and carbamide derivatives. This is a common strategy to introduce diverse functional groups and modulate the electronic and steric properties of the molecule.

A notable example is the synthesis of piperazin-1-yl(3,4,5-trimethoxyphenyl)methanone derivatives. researchgate.net In this work, aromatic acid chlorides are coupled with piperazin-1-yl(3,4,5-trimethoxyphenyl)methanone in the presence of a base like triethylamine (B128534) to yield a series of trimethoxyphenyl piperazine derivatives. researchgate.net This reaction demonstrates the facile acylation of the piperazine nitrogen, leading to the formation of a new amide bond. researchgate.net The resulting compounds have been investigated for their biological activities. researchgate.netresearchgate.net

| Starting Material | Reagent | Product Type |

| This compound | Aromatic acid chloride | N-Aroyl-1-(3,4,5-trimethoxyphenyl)piperazine |

| This compound | Isocyanate | N-Carbamoyl-1-(3,4,5-trimethoxyphenyl)piperazine |

Alkylation and Reductive Amination Approaches for Substituted Piperazines

The secondary amine of the piperazine ring can also be functionalized through alkylation and reductive amination reactions, leading to the formation of N-substituted derivatives. nih.gov

Alkylation reactions typically involve the reaction of this compound with an alkyl halide in the presence of a base. The nucleophilic nitrogen of the piperazine displaces the halide to form a new carbon-nitrogen bond. This method has been used to synthesize a variety of N-alkyl piperazine derivatives. acgpubs.orgmdpi.com

Reductive amination provides an alternative route to N-alkylated piperazines. nih.gov In this approach, this compound is reacted with an aldehyde or ketone in the presence of a reducing agent. mdpi.com This two-step, one-pot reaction first forms an iminium ion intermediate, which is then reduced to the corresponding amine. researchgate.net This method is particularly useful for introducing a wide range of substituents onto the piperazine nitrogen under mild conditions. nih.gov

| Reaction Type | Reactants | Product |

| Alkylation | This compound, Alkyl Halide, Base | N-Alkyl-1-(3,4,5-trimethoxyphenyl)piperazine |

| Reductive Amination | This compound, Aldehyde/Ketone, Reducing Agent | N-Alkyl-1-(3,4,5-trimethoxyphenyl)piperazine |

Coupling Reactions for Complex Conjugates

The piperazine moiety within the this compound structure presents a reactive handle for a variety of coupling reactions, facilitating the construction of larger, more complex molecular architectures. One notable example of such transformations is the Sonogashira coupling, a powerful method for the formation of carbon-carbon bonds. In a relevant study, a piperazine-containing compound was successfully coupled with a terminal alkyne in the presence of a palladium catalyst, specifically tetrakis(triphenylphosphine)palladium(0), and a copper(I) iodide co-catalyst. mdpi.com This reaction highlights the utility of the piperazine scaffold in building intricate molecular frameworks, which can be extended to the synthesis of complex conjugates.

The general scheme for such a coupling reaction can be represented as follows:

| Reactant 1 | Reactant 2 | Catalyst System | Product |

| Piperazine Derivative (e.g., with a suitable leaving group) | Terminal Alkyne | Pd(PPh₃)₄ / CuI | Complex Conjugate with a C-C triple bond |

This type of palladium-catalyzed cross-coupling reaction is instrumental in medicinal chemistry and materials science for creating molecules with tailored properties. The ability of the piperazine nitrogen to be functionalized allows for the introduction of various linking groups, which can then participate in these powerful bond-forming reactions.

Incorporation of Heterocyclic Units into the Scaffold

The synthesis of novel derivatives of this compound often involves the incorporation of additional heterocyclic units. These additions can significantly alter the molecule's steric and electronic properties.

A variety of heterocyclic systems have been successfully appended to scaffolds containing the 3,4,5-trimethoxyphenyl moiety, in some cases in conjunction with a piperazine ring. These include:

Thiazole (B1198619) and Pyrimidine: In one study, a 3,4,5-trimethoxyphenyl group was incorporated into a thiazole ring, which was then further functionalized with a substituted pyrimidine. nih.gov

Dihydrofuran: Novel piperazine-dihydrofuran compounds have been synthesized through radical cyclization reactions. nih.gov

Triazole and Oxazole (B20620): The 3,4,5-trimethoxyphenyl fragment has been a key component in the synthesis of bioactive heterocycles containing triazole and oxazole rings. nih.govnih.gov

Triazine: Trisubstituted 1,3,5-triazine (B166579) derivatives have been prepared, incorporating a piperazine linker. mdpi.com

One common synthetic strategy involves the reaction of an activated form of the this compound core with a suitable heterocyclic precursor. For example, the coupling of aromatic acid chlorides with piperazin-1-yl(3,4,5-trimethoxyphenyl)methanone in the presence of a base like triethylamine has been employed to yield derivatives containing various aromatic heterocyclic units. researchgate.net

Reaction Mechanism Analysis and Synthetic Optimization

Catalytic Systems and Reaction Conditions for Enhanced Efficiency

The efficiency of synthetic routes to this compound and its derivatives is highly dependent on the choice of catalytic systems and reaction conditions. For the synthesis of the parent compound, reductive amination is a common method, where catalysts such as palladium on carbon (Pd/C) or Raney nickel are employed under a hydrogen atmosphere.

For the further derivatization of the piperazine core, various catalytic systems are utilized:

| Reaction Type | Catalyst System | Reactants |

| Hydrogenation | Pd/C | (Z,Z)-(benzylidene)piperazine-2,5-diones |

| Asymmetric Hydrogenation | Iridium-based catalyst | (Z,Z)-(benzylidene)piperazine-2,5-diones |

| Sonogashira Coupling | Pd(PPh₃)₄ and CuI | Iodinated BODIPY and Boc-piperazine-propargyl |

| Synthesis of Triazine Derivatives | Cu(I)-supported on a weakly acidic resin | Dichlorotriazinyl benzene (B151609) sulfonamide and a nucleophile |

The optimization of these catalytic reactions involves a careful selection of the catalyst, solvent, temperature, and reaction time to maximize yield and purity while minimizing side products. For instance, in the synthesis of triazine derivatives, a copper(I)-supported catalyst has been found to be effective. mdpi.com Similarly, palladium-catalyzed reactions are central to many coupling strategies, with the specific ligand on the palladium center often playing a crucial role in the reaction's success. mdpi.com

Stereochemical Control in Derivatization

When introducing new stereocenters into the this compound scaffold, controlling the stereochemical outcome is of paramount importance. The hydrogenation of exocyclic double bonds on a piperazine-2,5-dione ring, a related structure, has been shown to produce both cis and trans isomers. chemrxiv.org The product distribution can be influenced by the choice of catalyst and reaction conditions.

In one study, the hydrogenation of (Z,Z)-(benzylidene)piperazine-2,5-diones using a palladium on carbon catalyst resulted in the formation of the cis isomer as the major product. chemrxiv.org The identification of the different stereoisomers was achieved through detailed NMR analysis. chemrxiv.org This demonstrates that even without a chiral catalyst, some level of diastereoselectivity can be achieved.

For more precise stereochemical control, asymmetric catalysis can be employed. The use of iridium-based catalysts for the asymmetric hydrogenation of similar systems has been reported to yield products with high enantiomeric excess. chemrxiv.org Furthermore, stereospecific synthetic routes to highly substituted piperazines have been developed, for example, through a one-pot three-component ring-opening cyclization of N-activated aziridines, anilines, and propargyl carbonates, achieving excellent stereoselectivity. nih.gov

Advanced Chemical Transformations of the Core Structure

Oxidation and Reduction Pathways

The this compound core can undergo various oxidation and reduction reactions, leading to the formation of new functional groups and derivatives.

Oxidation: The trimethoxyphenyl ring is susceptible to oxidation, which can lead to the formation of corresponding quinones. The specific oxidizing agent and reaction conditions will determine the outcome of the reaction.

Reduction: The piperazine ring and any appended functional groups can be subject to reduction. A key example is the hydrogenation of exocyclic double bonds on a piperazine-2,5-dione core, which reduces the alkenes to alkanes. chemrxiv.org This reaction is typically carried out using a palladium on carbon catalyst under a hydrogen atmosphere. chemrxiv.org The reduction of the core structure can also lead to the formation of the corresponding amines.

These oxidation and reduction pathways provide additional avenues for the diversification of the this compound scaffold, allowing for the synthesis of a wider range of derivatives with potentially interesting chemical properties.

Functional Group Interconversions on Methoxy (B1213986) Groups or Piperazine Nitrogen

The reactivity of this compound is primarily centered on the three methoxy groups and the secondary amine of the piperazine moiety. These sites allow for a range of chemical modifications, including demethylation of the methoxy groups to form phenols, and alkylation or acylation of the piperazine nitrogen to introduce new substituents.

Transformations of the Methoxy Groups

The methoxy groups of the trimethoxyphenyl ring can be converted to hydroxyl groups through demethylation. This transformation is significant as it can dramatically alter the electronic and steric properties of the molecule, as well as introduce new reactive handles for further functionalization. A common and effective reagent for the cleavage of aryl methyl ethers is boron tribromide (BBr₃). The reaction proceeds through the formation of a Lewis acid-base adduct between the boron atom and the ether oxygen, weakening the carbon-oxygen bond. Subsequent nucleophilic attack by a bromide ion on the methyl group results in the cleavage of the ether and formation of a boron-containing intermediate, which upon hydrolysis yields the corresponding phenol. Given the presence of three methoxy groups, careful control of the stoichiometry of BBr₃ can potentially allow for selective or complete demethylation.

Another reagent that can be employed for demethylation is hydrobromic acid (HBr), often in a refluxing aqueous solution. This method, while effective, typically requires harsh conditions. The resulting 1-(3,4,5-trihydroxyphenyl)piperazine is a key intermediate for the synthesis of various derivatives where the phenolic hydroxyl groups can be further modified.

Transformations of the Piperazine Nitrogen

The secondary amine in the piperazine ring is a nucleophilic center and readily undergoes reactions such as N-alkylation and N-acylation. These reactions are fundamental in expanding the chemical diversity of the this compound scaffold.

N-Alkylation: The introduction of alkyl groups onto the piperazine nitrogen is commonly achieved by reacting this compound with an alkyl halide (e.g., alkyl chloride, bromide, or iodide) in the presence of a base. The base, typically a non-nucleophilic one such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), serves to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the N-alkylated product. The choice of solvent and reaction temperature can be optimized to achieve high yields.

N-Acylation: Acyl groups can be introduced at the piperazine nitrogen by reaction with acylating agents like acid chlorides or acid anhydrides. Similar to N-alkylation, these reactions are typically carried out in the presence of a base, such as triethylamine, to scavenge the acid byproduct. N-acylation is a versatile reaction that allows for the incorporation of a wide range of functionalities, from simple acetyl groups to more complex moieties, thereby modulating the electronic and steric properties of the piperazine ring.

The table below summarizes these key functional group interconversions for this compound, providing an overview of the reactants, reagents, and resulting products.

Interactive Data Table: Functional Group Interconversions of this compound

| Transformation | Starting Material | Reagent(s) | Product |

| Demethylation | This compound | Boron tribromide (BBr₃) | 1-(3,4,5-Trihydroxyphenyl)piperazine |

| Demethylation | This compound | Hydrobromic acid (HBr) | 1-(3,4,5-Trihydroxyphenyl)piperazine |

| N-Alkylation | This compound | Alkyl halide (R-X) | 1-Alkyl-4-(3,4,5-trimethoxyphenyl)piperazine |

| N-Acylation | This compound | Acid chloride (R-COCl) | 1-Acyl-4-(3,4,5-trimethoxyphenyl)piperazine |

Molecular Mechanisms and Preclinical Pharmacological Activities of 1 3,4,5 Trimethoxyphenyl Piperazine and Its Analogs

Investigation of Molecular Target Interactions

The pharmacological activities of 1-(3,4,5-trimethoxyphenyl)piperazine and its analogs are attributed to their interactions with various molecular targets. These interactions include the inhibition of enzymes crucial for cellular processes and binding to specific receptors, thereby modulating their downstream signaling pathways.

Receptor Binding Affinities and Selectivity Profiles

Analogs of this compound, particularly N-phenylpiperazine derivatives, have been evaluated for their binding affinities at various G-protein coupled receptors (GPCRs). These compounds have shown varying affinities and selectivities for dopamine (B1211576) and serotonin (B10506) receptor subtypes.

For instance, a series of N-phenylpiperazine analogs were assessed for their binding to D2 and D3 dopamine receptors. nih.gov Some of these compounds exhibited high-affinity binding at the D3 receptor with significant selectivity over the D2 receptor. nih.gov For example, compound LS-3-134 showed a Ki value of approximately 0.2 nM for the D3 receptor with over 150-fold selectivity versus the D2 receptor. nih.gov Another analog, WW-III-55, displayed even greater selectivity (>800-fold) but with a lower affinity for the D3 receptor (Ki ≈ 20 nM). nih.gov

In the realm of serotonin receptors, (2-methoxyphenyl)piperazine derivatives have been extensively studied as 5-HT1A receptor ligands. mdpi.comnih.govsemanticscholar.orgresearchgate.net The incorporation of a 4-alkyl-1-arylpiperazine scaffold is a key feature for high-affinity 5-HT1A receptor inhibitors. semanticscholar.orgresearchgate.net For example, N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine fumarate (B1241708) was found to be a highly selective ligand for the 5-HT1A receptor with a binding constant (Ki) of 1.2 nM. mdpi.comsemanticscholar.org Structure-activity relationship studies have shown that modifications to the terminal amide or cycloalkyl group can significantly influence affinity and selectivity. nih.govnih.gov

| Compound/Analog Class | Target Receptor(s) | Binding Affinity (Ki) and Selectivity |

| N-phenylpiperazine analogs (e.g., LS-3-134, WW-III-55) | D2 and D3 Dopamine | LS-3-134: Ki ≈ 0.2 nM for D3, >150-fold selectivity vs. D2. nih.gov WW-III-55: Ki ≈ 20 nM for D3, >800-fold selectivity vs. D2. nih.gov |

| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine fumarate | 5-HT1A Serotonin | Ki = 1.2 nM, highly selective for 5-HT1A. mdpi.comsemanticscholar.org |

| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine fumarate | 5-HT1A Serotonin | Ki = 21.3 nM, highly selective for 5-HT1A. mdpi.comsemanticscholar.org |

| 4-[4-(1-Adamantanecarboxamido)butyl]-1-(2-methoxyphenyl)piperazine | 5-HT1A Serotonin, α1-adrenergic | Ki = 0.4 nM for 5-HT1A, with 160-fold selectivity over α1-adrenergic receptors. nih.gov |

| cis-Bicyclo[3.3.0]octane, norbornane, and norbornene derivatives of (2-methoxyphenyl)piperazine | 5-HT1A Serotonin, α1-adrenergic | Strong binding to 5-HT1A receptors (Ki = 0.12–0.63 nM) and devoid of antagonist activity at α1-adrenergic receptors. nih.gov |

Broad Spectrum Preclinical Biological Activities of this compound Derivatives

Antineoplastic and Antiproliferative Potency

The this compound scaffold is a key component in a wide range of derivatives with significant antineoplastic and antiproliferative activity against numerous cancer cell lines. researchgate.netmdpi.com The 3,4,5-trimethoxyphenyl (TMP) moiety itself is a crucial pharmacophore known to bind to tubulin, thereby inhibiting cell division, a mechanism central to the action of many of these compounds. mdpi.comnih.gov

Several hybrid molecules have demonstrated potent activity. A series of 3,4,5-trimethoxyphenyl thiazole (B1198619) pyrimidines containing a substituted piperazine (B1678402) showed promising cytostatic activity in the NCI-60 cell line screen. mdpi.comresearchgate.net Compound 4b, in particular, exhibited a growth inhibition (GI) value of 86.28% against the NSCL cancer cell line HOP-92 at a 10 μM concentration. mdpi.com Benzothiazole-trimethoxyphenyl hybrids also showed moderate to potent activity against prostate cancer cells, with IC50 values ranging from 2.04 μM to 19.07 μM. nih.gov

As previously mentioned, a novel piperazine derivative, C505, showed exceptionally high potency with GI50 values between 0.06 and 0.16 μM against leukemia, cervical, and gastric cancer cell lines. nih.gove-century.usresearchgate.net Similarly, combretastatin (B1194345) A-4 piperazine conjugates were highly effective against MCF-7 breast cancer cells, with the most potent derivatives having IC50 values of 83 nM and 130 nM. rsc.org

| Derivative Class | Cancer Cell Line(s) | Potency (IC₅₀/GI₅₀) | Source |

|---|---|---|---|

| Piperazine Derivative (C505) | K562 (Leukemia), HeLa (Cervical), AGS (Gastric) | 0.06-0.16 µM | nih.gove-century.usresearchgate.net |

| Combretastatin A-4 Piperazine Conjugates | MCF-7 (Breast) | 83 nM - 190 nM | rsc.org |

| Thiazole-Pyrimidine Hybrids | HOP-92 (NSCL), HCT-116 (Colorectal), SK-BR-3 (Breast) | GI value of 86.28% at 10 µM (HOP-92) | mdpi.comresearchgate.net |

| Indole-Propenone Derivatives | HL-60 (Leukemia) | Potent activity reported | nih.gov |

| Benzothiazole-Trimethoxyphenyl Hybrids | C42B, LNCAP, 22RV1, PC3 (Prostate) | 2.04 µM - 19.07 µM | nih.gov |

Antimicrobial, Antifungal, and Antiviral Efficacy

Derivatives of this compound have been synthesized and evaluated for their broad-spectrum antimicrobial activities. derpharmachemica.commanipal.eduresearchgate.net

In terms of antibacterial action, various piperazine derivatives have shown moderate to potent activity. derpharmachemica.comijcmas.com A study on piperazin-1-yl(3,4,5-trimethoxyphenyl)methanone derivatives found moderate activity against tested bacterial strains. derpharmachemica.comresearchgate.netresearchgate.net Other novel piperazine compounds demonstrated effective inhibition against both Gram-positive bacteria, including Methicillin-Resistant Staphylococcus aureus (MRSA) and Staphylococcus aureus, and Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae. ijcmas.com Another series of N-phenylpiperazine derivatives showed notable inhibitory activity against mycobacteria, with MIC values against M. kansasii and M. marinum as low as 15.0 µM. nih.gov

The antifungal efficacy of these compounds is also well-documented. derpharmachemica.comresearchgate.net Several piperazin-1-yl(3,4,5-trimethoxyphenyl)methanone derivatives (compounds 3d, 3e, and 3f) exhibited good antifungal activity. derpharmachemica.comresearchgate.netresearchgate.net Another class of derivatives, (1‐aryloxy‐2‐hydroxypropyl)‐phenylpiperazines, showed a unique mechanism against Candida albicans. nih.gov Rather than killing the fungus, these compounds strongly inhibit its morphological transition from yeast to hyphae, a change that is critical for its virulence and ability to form biofilms and infect human tissues. nih.gov This anti-virulence approach represents a promising strategy for antifungal therapy. nih.gov

Information regarding the specific antiviral efficacy of this compound and its direct analogs is limited in the reviewed literature.

| Derivative Class | Target Organism(s) | Activity/Key Finding | Source |

|---|---|---|---|

| Piperazin-1-yl(3,4,5-trimethoxyphenyl)methanones | Various Bacteria & Fungi | Moderate antibacterial, good antifungal activity. | derpharmachemica.comresearchgate.netresearchgate.net |

| N-Phenylpiperazine Derivatives | M. kansasii, M. marinum, F. avenaceum | MIC values of 15.0-15.4 µM. | nih.gov |

| (1‐aryloxy‐2‐hydroxypropyl)‐phenylpiperazines | Candida albicans | Inhibited yeast-to-hyphae transition and biofilm formation (anti-virulence). | nih.gov |

| General Piperazine Derivatives | MRSA, S. aureus, E. coli, P. aeruginosa, C. albicans, Aspergillus spp. | Many compounds showed significant antibacterial and antifungal properties. | researchgate.netijcmas.com |

Antiparasitic Activity

The piperazine nucleus and the 3,4,5-trimethoxyphenyl moiety are both recognized pharmacophores that have been incorporated into various scaffolds to explore their potential as antiparasitic agents. Research into analogs of this compound has revealed a spectrum of activity against several protozoan parasites, including those responsible for malaria, leishmaniasis, and trypanosomiasis.

Antimalarial Activity: The fight against malaria, caused by Plasmodium species, has spurred the investigation of diverse chemical structures. Piperazine derivatives have emerged as a promising class. In one study, a library of piperazine-tethered thiazole compounds was synthesized and screened for antiplasmodial activity against the chloroquine-resistant Dd2 strain of Plasmodium falciparum. Within this library, a complex analog featuring a 4-((4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl)methyl)thiazol-2-yl)amino moiety was synthesized. mdpi.com While specific activity data for this particular compound was not highlighted, a different hit compound from the same screening (compound 2291-61) demonstrated a potent antiplasmodial 50% effective concentration (EC50) of 102 nM. mdpi.com

Other studies have focused on different piperazine-containing scaffolds. A series of piperazine-substituted 4(1H)-quinolones showed significant in vitro activity against both chloroquine-sensitive (W2) and chloroquine-resistant (TM90-C2B) strains of P. falciparum. For instance, N-phenylpiperazinyl-4(1H)-quinolone (8a) was highly active against the W2 strain with an EC50 value of 4.5 nM, while the p-methoxybenzylpiperazinyl analog (8ae) was most active against the W2 strain with an EC50 of 12 nM. nih.gov Additionally, certain 1-(4-methoxycinnamoyl)-4-(5-phenyl-4-oxo-2-oxazolin-2-yl)piperazine derivatives have shown activity against Plasmodium berghei in vivo. nih.gov

Leishmanicidal Activity: Leishmaniasis is another parasitic disease where piperazine-based compounds have been evaluated. A study assessing 1-aryl-4-(naphthalimidoalkyl) piperazine derivatives against Leishmania major and Leishmania mexicana found that activity was dependent on the length of the alkyl chain linking the piperazine and naphthalimide moieties. nih.gov Two compounds from this series were active against promastigotes of both species without showing toxicity to human fibroblasts, and one was also effective against intracellular amastigotes. nih.govresearchgate.net The proposed mechanism for the most promising compound involved the collapse of the mitochondrial electrochemical potential and an increase in intracellular calcium levels. nih.gov

In a separate investigation, a series of 1-[5-(5-nitrofuran-2-yl)-1,3,4-thiadiazole-2-yl]-4-benzoylpiperazines were synthesized and tested against the promastigote form of L. major. All synthesized analogs demonstrated greater efficacy than the reference drug glucantime. The most active compounds in this series, featuring electron-donating groups on the benzoyl ring, exhibited 50% inhibitory concentration (IC50) values of 77.6 µM and 94 µM. brieflands.com

Trypanocidal Activity: Analogs have also been explored for their activity against Trypanosoma species, the causative agents of Chagas disease and African trypanosomiasis. A series of piperazine-linked bisbenzamidines were analyzed for their in vitro activity against Trypanosoma brucei brucei and the drug-resistant strain Trypanosoma brucei rhodesiense. nih.gov The compounds displayed potent activity against both strains, with the most effective analogs having IC50 values in the low nanomolar range (1.7–4.6 nM). nih.govresearchgate.net Structure-activity relationship studies indicated that the substituents on the amidinium nitrogens strongly influence trypanocidal potency. nih.gov In a different study on 1H-indole-2-carboxamides, replacement of a morpholine (B109124) ring with a piperazine moiety resulted in a less potent compound against Trypanosoma cruzi (pEC50 5.0), although it did improve solubility. acs.org

| Compound Class | Specific Analog Example | Parasite | Activity Metric | Value | Reference |

|---|---|---|---|---|---|

| Piperazine-tethered Thiazole | Hit Compound 2291-61 | Plasmodium falciparum (Dd2) | EC50 | 102 nM | mdpi.com |

| Piperazine-substituted 4(1H)-Quinolone | N-Phenylpiperazinyl-4(1H)-quinolone (8a) | Plasmodium falciparum (W2) | EC50 | 4.5 nM | nih.gov |

| Piperazine-substituted 4(1H)-Quinolone | p-Methoxybenzylpiperazinyl-4(1H)-quinolone (8ae) | Plasmodium falciparum (W2) | EC50 | 12 nM | nih.gov |

| 1-Thiadiazolyl-4-benzoylpiperazine | Compound 6e | Leishmania major (promastigote) | IC50 | 77.6 µM | brieflands.com |

| 1-Thiadiazolyl-4-benzoylpiperazine | Compound 6d | Leishmania major (promastigote) | IC50 | 94 µM | brieflands.com |

| Piperazine-linked Bisbenzamidine | Compound 8 (pentyl substituted) | Trypanosoma brucei | IC50 | 1.7 - 3.0 nM | nih.gov |

| Piperazine-linked Bisbenzamidine | Compound 17 (octyl substituted) | Trypanosoma brucei | IC50 | 2.3 - 4.6 nM | nih.gov |

Neuropharmacological and CNS-Related Effects

The this compound scaffold combines structural elements from two important classes of neuropharmacologically active compounds: benzylpiperazines and phenylpiperazines. These parent classes are known to exert significant effects on the central nervous system (CNS), primarily by modulating monoamine neurotransmitter systems. researchgate.netresearchgate.net

General Profile of Piperazine Analogs: 1-Benzylpiperazine (BZP) and its analogs are recognized as CNS stimulants. europa.eu Their mechanism of action involves stimulating the release and inhibiting the reuptake of dopamine, serotonin, and noradrenaline, leading to increased synaptic concentrations of these neurotransmitters. researchgate.netwikipedia.org This activity profile is similar to that of amphetamine, though BZP is estimated to be about ten times less potent. europa.eu The subjective effects reported by users include euphoria, increased energy, and enhanced sociability, but also adverse effects such as anxiety, agitation, insomnia, and in some cases, seizures. researchgate.neteuropa.euwikipedia.org

Phenylpiperazine derivatives, such as 1-(3-trifluoromethylphenyl)piperazine (TFMPP) and 1-(3-chlorophenyl)piperazine (B195711) (mCPP), act more directly as serotonin receptor agonists. researchgate.netresearchgate.net These compounds are often associated with serotonergic effects, which can include anxiety, dizziness, confusion, and panic attacks. europa.eu Due to their psychoactive properties, both benzylpiperazine and phenylpiperazine derivatives have been used as recreational drugs. researchgate.neteuropa.eu

Receptor Binding and Anxiolytic/Antidepressant-Like Activity: The neuropharmacological effects of piperazine derivatives are underpinned by their interactions with various CNS receptors, particularly serotonin (5-HT) and dopamine (D2) receptors. The arylpiperazine moiety is a common feature in many drugs targeting these systems. For example, several arylpiperazine derivatives have been synthesized and shown to possess high binding affinity for 5-HT1A and 5-HT7 receptors, which are key targets for anxiolytic and antidepressant drugs. nih.gov

Recent drug discovery efforts have focused on creating novel piperazine analogs with potential therapeutic applications for anxiety and depression. One study on new phenylpiperazine derivatives, LQFM005 and its metabolite, found that they produced anxiolytic- and antidepressant-like effects in mice, which were likely mediated through the activation of 5-HT1A receptors. researchgate.net The binding affinity (Ki) for the 5-HT1A receptor for these compounds was in the moderate range of 5-9 µM. researchgate.net Another study of new arylpiperazine derivatives (LQFM211 and LQFM213) also demonstrated anxiolytic and antidepressant-like activities, with the effects of LQFM213 being blocked by a 5-HT1A receptor antagonist, confirming the involvement of the serotonergic system. nih.gov Further research into highly selective ligands has produced arylpiperazine derivatives with very high affinity for the 5-HT1A receptor, with Ki values as low as 1.2 nM. researchgate.netsemanticscholar.org

While specific receptor binding data for this compound is not extensively documented in publicly available literature, its structural similarity to other active benzylpiperazine and arylpiperazine compounds suggests it likely interacts with monoaminergic systems. The trimethoxyphenyl substitution may modulate its affinity and selectivity for various serotonin and dopamine receptor subtypes. The compound is known to be an impurity of the drug trimetazidine, which has a 2,3,4-trimethoxybenzylpiperazine structure, and is itself studied for its pharmacological effects and interactions with biological receptors and enzymes.

| Compound Class | Specific Analog Example | Receptor Target | Binding Affinity (Ki) | Reference |

|---|---|---|---|---|

| Phenylpiperazine Derivative | LQFM005 | 5-HT1A | ~5 - 9 µM | researchgate.net |

| Arylpiperazine Adamantane Derivative | Compound 8 | 5-HT1A | 1.2 nM | researchgate.net |

| Arylpiperazine Memantine Derivative | Compound 10 | 5-HT1A | 21.3 nM | researchgate.net |

| Arylpiperazine Derivative | 1-(m-Trifluoromethylphenyl)piperazine | 5-HT1B | (65-fold selective over 5-HT1A) |

Structure Activity Relationship Sar Studies of 1 3,4,5 Trimethoxyphenyl Piperazine Derivatives

Structural Requirements for Optimal Biological Activity

The biological efficacy of 1-(3,4,5-Trimethoxyphenyl)piperazine derivatives is intricately linked to their molecular architecture. Specific structural motifs, including substitutions on the piperazine (B1678402) ring and the phenyl moiety, as well as the nature of the chemical linker, play pivotal roles in defining their interactions with biological targets.

Impact of Substituents on the Piperazine Ring

The piperazine ring is a versatile scaffold that allows for a variety of substitutions, significantly influencing the pharmacological profile of the derivatives. The nature of the substituent on the second nitrogen of the piperazine ring can modulate the compound's potency and selectivity. For instance, in a series of 1,5-Diphenyl-2-penten-1-one analogues containing a piperazine moiety, it was observed that even a simple methyl group on the piperazine ring was sufficient for potent activity against Tetranychus urticae. However, increasing the length of the alkyl chain, such as with a butyl group, led to a decrease in activity researchgate.net. Conversely, a bulkier benzyl (B1604629) group maintained good acaricidal activity researchgate.net.

Further studies on N-arylpiperazine derivatives have shown that the introduction of lipophilic substituents, such as 3'-CF3 or 4'-F, at a 4-(substituted)phenylpiperazin-1-ium-1-yl moiety can improve in vitro activity against various mycobacteria, including M. tuberculosis H37Rv and M. kansasii DSM 44162 mdpi.com. The versatility of the piperazine ring allows for easy modification to achieve desired pharmacological activities, with the two nitrogen atoms providing a large polar surface area and opportunities for hydrogen bond donation and acceptance researchgate.net.

| Substituent on Piperazine Ring | Impact on Biological Activity | Target Organism/Cell Line | Reference |

|---|---|---|---|

| Methyl | Potent activity | Tetranychus urticae | researchgate.net |

| Butyl | Decreased activity | Tetranychus urticae | researchgate.net |

| Benzyl | Good acaricidal activity | Tetranychus urticae | researchgate.net |

| 3'-CF3 or 4'-F on 4-phenylpiperazin-1-ium-1-yl | Improved in vitro activity | M. tuberculosis H37Rv, M. kansasii DSM 44162 | mdpi.com |

| N'-unsubstituted | Better antifungal and larvicidal activity against mosquito | Various fungi, Mosquito larvae | researchgate.net |

Importance of the 3,4,5-Trimethoxy Substitution Pattern on the Phenyl Moiety

The 3,4,5-trimethoxyphenyl (TMP) moiety is a crucial pharmacophoric feature for the biological activity of these compounds, particularly in the context of anticancer agents that target tubulin polymerization nih.gov. This substitution pattern is found in several potent tubulin polymerization inhibitors, such as Combretastatin (B1194345) A-4. The TMP moiety is considered a tubulin-binding moiety and is essential for the antitubulin activity of these compounds nih.gov.

The significance of the trimethoxy substitution is further highlighted in studies of pyrrolizine derivatives bearing this moiety, which were designed to interfere with the activity of oncogenic kinases and tubulin polymerization nih.gov. Similarly, the design of 3',4',5'-trimethoxy flavonoid benzimidazole derivatives as potential anti-tumor agents leverages the known anti-proliferative effects of the trimethoxy system researchgate.net. In a study of indole-furanone tubulin inhibitors, analogs with trimethoxy-substituted A-rings demonstrated submicromolar potency on cancer cells acs.org.

Influence of Linker Chemistry on Molecular Interactions and Potency

In the context of PROteolysis TArgeting Chimeras (PROTACs), the linker's composition and length are vital for the formation of a productive ternary complex between the target protein and the E3 ligase, which is necessary for protein degradation nih.gov. The insertion of a piperazine moiety into the linker can enhance rigidity and improve solubility upon protonation nih.gov. However, the pKa of the piperazine ring is significantly affected by nearby chemical groups, and slight modifications in the linker can alter this property nih.govsemanticscholar.org. For example, attaching a piperazine ring via an amide bond can reduce its basicity due to the electron-withdrawing nature of the carbonyl group semanticscholar.org. The detrimental effect of a carbonyl moiety on the pKa can be mitigated by increasing the length of the aliphatic chain separating it from the basic nitrogen of the piperazine nih.gov.

In a series of combretastatin A-4 analogues, modifications to the stilbene linking group, in conjunction with the introduction of a piperazine derivative, led to potent antiproliferative activity in breast cancer cells rsc.org. This underscores the importance of the linker's structure in optimizing the compound's biological effect.

Exploration of Substituent Effects on Specific Biological Targets

The targeted modification of substituents on the this compound scaffold allows for the fine-tuning of its interaction with specific biological targets, leading to improved selectivity and potency.

Correlation Between Chemical Modifications and Enzyme Inhibition Selectivity

Chemical modifications to this compound derivatives have been shown to directly correlate with their selectivity for inhibiting specific enzymes. For instance, in the development of cholinesterase inhibitors, a series of piperazine tethered biphenyl-3-oxo-1,2,4-triazine derivatives were synthesized, with one compound showing significant non-competitive inhibitory potential against acetylcholinesterase (AChE) nih.gov.

In the context of tyrosinase inhibitors, it has been demonstrated that the piperazine ring can provide a balance of flexibility and rigidity to orient substituted moieties into the enzyme's active site. The presence of electron-withdrawing groups like –NO2 and electron-releasing groups like –OCH3, which can form hydrogen bonds with the enzyme, enhances inhibitory activity nih.gov. Furthermore, replacing a benzyl or phenyl ring with an indole (B1671886) or pyridine (B92270) moiety on the piperazine has been shown to significantly improve the potency of tyrosinase inhibitors nih.gov.

| Chemical Modification | Enzyme Target | Observed Effect | Reference |

|---|---|---|---|

| Piperazine tethered to biphenyl-3-oxo-1,2,4-triazine | Acetylcholinesterase (AChE) | Significant non-competitive inhibition | nih.gov |

| Electron-withdrawing (–NO2) or electron-releasing (–OCH3) substituents | Tyrosinase | Enhanced inhibitory activity | nih.gov |

| Replacement of benzyl/phenyl with indole/pyridine on piperazine | Tyrosinase | Significantly improved potency | nih.gov |

| 2-(trimethoxyphenyl)-thiazole scaffold | Cyclooxygenase (COX-1 and COX-2) | Good inhibition of both isoforms, with one compound showing good COX-2 selectivity | researchgate.net |

Ligand-Receptor Binding Specificity Derived from Structural Variations

Structural variations in this compound derivatives have a profound impact on their binding specificity to various receptors. For example, in a study of histamine (B1213489) H3 and sigma-1 receptor antagonists, replacing a piperazine ring with a piperidine (B6355638) moiety did not significantly affect affinity for the H3 receptor but was identified as a key structural element for dual H3/σ1 receptor activity nih.gov.

The introduction of different substituents into the side chain of a piperazine scaffold has been explored to discover novel receptor ligands. In one study, a phenylacetamide derivative of piperazine showed moderate affinity and considerable selectivity for sigma-1 receptors nih.gov. The binding of arylpiperazine derivatives to aminergic GPCRs is also heavily influenced by their structural features. For instance, the protonatable nitrogen atom of the piperazine ring can form a crucial salt bridge with an aspartate residue in the binding pocket of the 5-HT1A receptor mdpi.com.

The orientation of the phenyl ring relative to the piperazine ring, as well as the conformation of the linker, are also critical for receptor binding. These structural aspects determine the ligand's ability to form favorable interactions within the receptor's binding site mdpi.com.

Rational Design and Synthesis of New Analogs Based on SAR Principles

The rational design of new analogs of this compound is a crucial step in optimizing lead compounds to enhance therapeutic efficacy, improve pharmacokinetic profiles, and acquire novel intellectual property. Strategies such as bioisosteric replacement, scaffold hopping, and the creation of hybrid molecules are employed to systematically modify the parent structure and explore new chemical space while retaining key pharmacophoric features.

Piperazine Bioisosteres: The piperazine ring is a common motif in drug discovery, valued for its favorable physicochemical properties and ease of derivatization. However, to fine-tune properties like pKa, lipophilicity, and metabolic stability, various bioisosteric replacements can be considered. These replacements aim to maintain the crucial spatial arrangement of the nitrogen atoms while offering different electronic and conformational profiles.

Table 1: Potential Bioisosteric Replacements for the Piperazine Moiety

| Original Moiety | Bioisosteric Replacement | Rationale for Replacement |

|---|---|---|

| Piperazine | Homopiperazine | Increases ring flexibility and alters the distance between nitrogen atoms. |

| Piperazine | Aminopiperidine | Modifies basicity (pKa) and hydrogen bonding capacity. |

| Piperazine | Diazaspiroalkanes | Introduces conformational rigidity and explores novel 3D chemical space. |

| Piperazine | Fused Bicyclic Diamines | Constrains the conformation, potentially increasing receptor affinity and selectivity. |

Scaffold Hopping: A more profound modification strategy, scaffold hopping, involves replacing the central core structure of a molecule with a functionally equivalent but structurally distinct scaffold. dundee.ac.uk This technique is particularly useful for escaping existing patent space, improving physicochemical properties like solubility, or addressing metabolic liabilities associated with the original scaffold. dundee.ac.uk

A pertinent example is the scaffold hopping of N-benzyl-3,4,5-trimethoxyaniline, a close structural relative of the target compound. In one study, this scaffold was transformed into a series of 5,6,7-trimethoxyflavan derivatives. nih.govresearchgate.net This represents a significant topological change from a flexible linear core to a more rigid, fused heterocyclic system. The rationale was to explore new chemical architectures that could maintain or improve upon the biological activity of the parent structure. The resulting flavan derivatives demonstrated a broad spectrum of anticancer activity, validating the scaffold hopping approach. nih.govresearchgate.net

Table 2: Scaffold Hopping from a Trimethoxyphenyl-based Precursor

| Original Scaffold | New Scaffold | Key Outcome | Reference |

|---|---|---|---|

| N-benzyl-3,4,5-trimethoxyaniline | 5,6,7-Trimethoxyflavan | Generated novel compounds with broad-spectrum anticancer activity. Compound 8q showed potent activity against various cancer cell lines. nih.govresearchgate.net | nih.govresearchgate.net |

Hybrid molecule design is an innovative strategy that combines two or more distinct pharmacophores into a single chemical entity. The goal is to create a conjugate molecule that can interact with multiple biological targets simultaneously, potentially leading to synergistic effects, reduced drug resistance, and an improved therapeutic index. researchgate.net

The 3,4,5-trimethoxyphenyl (TMP) moiety is a well-established pharmacophore, recognized as a crucial fragment for interaction with tubulin at the colchicine binding site. researchgate.net This makes it an excellent building block for designing multi-target agents, particularly in oncology. researchgate.netnih.gov By linking the this compound scaffold to other biologically active moieties, researchers can develop novel compounds with multifaceted mechanisms of action.

For instance, researchers have synthesized hybrid molecules by combining the TMP fragment with other heterocyclic systems known for their biological activities. A study detailed the synthesis of 1,2,3-triazole incorporated 1,3,4-oxadiazole-triazine derivatives, where one analog featured a 3,4,5-trimethoxyphenyl ring attached to the triazole moiety. nih.gov This compound (9a) showed promising anticancer activity against several cancer cell lines. nih.gov The design rationale is based on the principle of combining different pharmacologically relevant scaffolds (triazine, triazole, and TMP) to create a multi-target agent. nih.gov

Another approach involved the design of novel pyrrolizines bearing the 3,4,5-trimethoxyphenyl group. nih.gov These hybrid molecules were developed as multi-target cytotoxic agents capable of inhibiting both tubulin polymerization and multiple oncogenic kinases. nih.gov The study highlighted that specific benzamide derivatives within the series showed potent cytotoxicity against cancer cells, including multidrug-resistant lines. nih.gov This demonstrates the power of combining the TMP pharmacophore with other scaffolds to address complex diseases like cancer through a multi-pronged attack.

Table 3: Examples of Hybrid Molecules Incorporating the 3,4,5-Trimethoxyphenyl (TMP) Moiety

| Hybrid Scaffold | Combined Pharmacophores | Intended Multi-Target Action | Observed Activity |

|---|---|---|---|

| Pyrrolizine-TMP | Pyrrolizine and 3,4,5-Trimethoxyphenyl | Tubulin Polymerization Inhibition & Kinase Inhibition | Potent cytotoxicity against multiple cancer cell lines, including MCF-7/ADR. nih.gov |

| Thiazole-Pyrimidine-TMP | Thiazole (B1198619), Pyrimidine, Piperazine, and 3,4,5-Trimethoxyphenyl | Antiproliferative | Compounds with substituted piperazine showed the best antiproliferative activity. nih.gov |

| Triazole-Oxadiazole-Triazine-TMP | 1,2,3-Triazole, 1,3,4-Oxadiazole, 1,3,5-Triazine (B166579), and 3,4,5-Trimethoxyphenyl | Anticancer | Compound 9a showed promising IC50 values against PC3, A549, MCF-7, and DU-145 cell lines. nih.gov |

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the binding mode of a ligand, such as this compound, within the active site of a target receptor protein.

The this compound scaffold is a key feature in numerous compounds designed as tubulin inhibitors that target the colchicine binding site. nih.govmdpi.comresearchgate.net Molecular docking studies on derivatives containing the 3,4,5-trimethoxyphenyl (TMP) moiety consistently predict its insertion into a hydrophobic pocket of β-tubulin. The TMP group is essential for interaction with tubulin. nih.gov

In a typical predicted binding mode, the TMP ring orients itself to establish favorable interactions with key amino acid residues. For instance, in studies of TMP-pyridine derivatives, the TMP moiety plays a crucial role in anchoring the ligand within the colchicine binding site. nih.gov Docking simulations of various arylpiperazine derivatives with other receptors, such as dopaminergic and serotoninergic G-protein coupled receptors (GPCRs), show that the arylpiperazine moiety is often directed deep inside the receptor's transmembrane domain. mdpi.com

Binding affinity, often expressed as a docking score (in kcal/mol), is calculated to estimate the strength of the ligand-receptor interaction. Lower scores typically indicate a more favorable binding affinity. For derivatives of this compound, these scores are used to rank potential compounds and prioritize them for synthesis and biological testing. For example, docking studies on pyrrolizine derivatives bearing the TMP moiety revealed high binding affinities towards tubulin. nih.gov

Table 1: Representative Docking Scores of Trimethoxyphenyl-Containing Compounds with Tubulin

| Compound Class | Target Protein | Representative Docking Score (kcal/mol) | Key Interacting Residues |

| TMP-Pyridine Derivatives | Tubulin (Colchicine Site) | -8.5 to -10.5 | Cys241, Leu248, Ala316 |

| Pyrrolizine-TMP Hybrids | Tubulin (Colchicine Site) | -7.9 to -9.2 | Cys241, Val318, Thr353 |

| Arylamide-TMP Derivatives | Tubulin (Colchicine Site) | -8.1 to -9.7 | Asn258, Met259, Val315 |

Note: The data in the table is illustrative, compiled from typical findings in studies of TMP-based tubulin inhibitors and may not represent this compound itself.

The stability of the ligand-receptor complex is governed by a network of intermolecular interactions. For compounds containing the this compound core, docking studies have identified several recurring types of interactions:

Hydrogen Bonds: The protonatable nitrogen atom of the piperazine ring is a key pharmacophoric feature, often forming a crucial hydrogen bond with a suitable donor or acceptor residue in the receptor active site, such as an aspartate residue in aminergic GPCRs. mdpi.commdpi.com In the context of tubulin, the methoxy (B1213986) groups of the TMP moiety can act as hydrogen bond acceptors.

Hydrophobic and van der Waals Interactions: The trimethoxyphenyl ring is critical for establishing hydrophobic interactions. In the colchicine binding site of tubulin, the TMP moiety is surrounded by nonpolar residues, contributing significantly to binding affinity. researchgate.net

π-π Stacking and CH–π Interactions: The aromatic nature of the trimethoxyphenyl ring allows for favorable π-π stacking or edge-to-face CH–π interactions with aromatic residues like Phenylalanine (Phe) in the active site. mdpi.com

Specifically, studies on TMP-based tubulin inhibitors have frequently identified a critical hydrogen bond between the ligand and the thiol group of Cysteine 241 (Cys241), alongside hydrophobic interactions within the binding pocket. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. ajrconline.org

For series of compounds based on the piperazine scaffold, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are widely used. nih.govnih.gov These models generate 3D contour maps that visualize the regions where modifications to the molecular structure are predicted to enhance or diminish biological activity.

In a typical CoMSIA study on piperazine derivatives, the models correlate the inhibitory activity with several molecular fields: steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor properties. researchgate.net The statistical quality of these models is assessed by parameters such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). A robust QSAR model with high predictive power can then be used to estimate the activity of newly designed, unsynthesized compounds, thereby streamlining the drug discovery process. mdpi.com

Table 2: Statistical Results of a Representative 3D-QSAR (CoMSIA) Model for Piperazine Derivatives

| Model | q² (Cross-Validated) | r² (Non-Cross-Validated) | SEE (Standard Error of Estimate) | F-value | Field Contributions (%) |

| CoMSIA | 0.801 | 0.897 | 0.25 | 145.7 | Steric: 15%, Electrostatic: 30%, Hydrophobic: 25%, H-bond Acceptor: 20%, H-bond Donor: 10% |

Note: This table represents typical statistical outcomes for a CoMSIA model and is for illustrative purposes. nih.govresearchgate.net

The contour maps generated from such models provide actionable insights. For example, a green contour in a steric map indicates a region where adding a bulky group would likely increase activity, while a blue contour in an electrostatic map might suggest that an electropositive group is favored in that location. researchgate.net

QSAR models are built upon molecular descriptors, which are numerical values that quantify different physicochemical properties of a molecule. nih.gov For derivatives of this compound, a wide range of descriptors can be calculated to build predictive models. These descriptors fall into several categories:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), electrophilicity index (ω), and partial charges on atoms. mdpi.comjocpr.com

Steric Descriptors: These relate to the size and shape of the molecule, including molar refractivity (MR) and van der Waals volume. mdpi.com

Hydrophobic Descriptors: The most common is LogP, the logarithm of the octanol-water partition coefficient, which quantifies the lipophilicity of the compound.

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, such as the Topological Polar Surface Area (PSA), which is correlated with drug transport properties. mdpi.com

In a QSAR study on piperazine derivatives as mTORC1 inhibitors, descriptors such as E(LUMO), electrophilicity index (ω), molar refractivity (MR), aqueous solubility (Log S), and PSA were found to be significantly correlated with the biological inhibitory activity. mdpi.com

Conformational Analysis and Molecular Dynamics Simulations

While docking predicts a static binding pose, conformational analysis and molecular dynamics (MD) simulations provide insight into the flexibility of the molecule and the dynamic nature of its interactions with a target protein over time.

Conformational analysis of arylpiperazines reveals that the piperazine ring typically adopts a stable chair conformation. mdpi.comrsc.org The orientation of the N-aryl substituent (the trimethoxyphenyl group) relative to the piperazine ring is a key conformational feature. This orientation is influenced by the electronic properties of the aryl ring and the nature of any linker between the two rings. mdpi.com For 1-aryl piperazines, there is often significant rotation around the N-aryl bond, and the preferred conformation strikes a balance between steric hindrance and electronic effects. mdpi.com In some substituted piperazines, an axial orientation of the substituent is preferred. nih.gov

Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over a period of time. nih.gov An MD simulation of the this compound-receptor complex, initiated from a docked pose, can be performed to:

Assess Binding Stability: The stability of the complex is evaluated by monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the simulation time. A stable RMSD trajectory suggests that the ligand remains securely in the binding pocket. researchgate.net

Analyze Molecular Flexibility: The root-mean-square fluctuation (RMSF) of individual atoms or residues is calculated to identify flexible or rigid regions of the ligand and the protein's active site upon binding. researchgate.net

Refine Binding Energetics: Techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to the MD trajectory to calculate a more accurate estimate of the binding free energy, which helps in validating docking scores. researchgate.net

These simulations provide a more realistic and dynamic picture of the molecular recognition process, complementing the static view offered by molecular docking.

Advanced Analytical Methodologies for Characterization and Research of 1 3,4,5 Trimethoxyphenyl Piperazine

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopy is indispensable for the definitive identification and structural analysis of 1-(3,4,5-Trimethoxyphenyl)piperazine. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy each provide unique and complementary information about the molecule's atomic connectivity, mass, and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise structure of this compound. Both ¹H and ¹³C NMR are used to map the carbon-hydrogen framework of the molecule, confirming the specific arrangement (regiochemistry) of the trimethoxyphenyl and piperazine (B1678402) moieties.

In ¹H NMR analysis of related compounds, the protons on the trimethoxy-substituted aromatic ring typically appear as a characteristic singlet in the aromatic region of the spectrum. researchgate.net The six protons of the three methoxy (B1213986) groups (-OCH₃) also produce a distinct singlet, or two closely spaced singlets, at a higher field. The eight protons of the piperazine ring usually appear as multiplets, reflecting the different chemical environments of the protons adjacent to the two nitrogen atoms. researchgate.net Simple NMR analyses can also be crucial in distinguishing between different isomers, such as cis and trans configurations in substituted piperazine derivatives. chemrxiv.org

Table 1: Typical ¹H NMR Chemical Shift Ranges for this compound Derivatives

| Protons | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (C₂-H, C₆-H) | ~6.7 | Singlet (s) |

| Methoxy (3x -OCH₃) | ~3.7 - 3.8 | Singlet (s) |

| Piperazine (-CH₂-N-Ar) | ~3.4 - 3.6 | Multiplet (m) |

Note: Data is generalized from derivatives such as (4-(substituted-benzoyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone. researchgate.net Actual shifts can vary based on solvent and specific molecular structure.

Mass Spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of this compound and for studying its fragmentation patterns to further confirm its structure. It is often coupled with chromatographic techniques like Liquid Chromatography (LC) or Gas Chromatography (GC) for the analysis of complex mixtures. unodc.org

Liquid Chromatography-Mass Spectrometry (LC-MS) is commonly employed for the analysis of piperazine derivatives. researchgate.net In positive electrospray ionization (ESI) mode, the compound is typically observed as its protonated molecular ion, [M+H]⁺, which allows for the accurate determination of its molecular weight. researchgate.net High-Resolution Mass Spectrometry (HR-MS) provides highly accurate mass measurements, enabling the determination of the elemental formula with high confidence. mdpi.com

Tandem mass spectrometry (MS/MS) is used to study the fragmentation of the parent ion. The fragmentation patterns of piperazine derivatives are well-characterized. researchgate.netxml-journal.net Common fragmentation pathways involve the cleavage of bonds within the piperazine ring and the bond connecting the piperazine ring to the phenyl group. xml-journal.netnih.gov A characteristic fragment ion for many piperazine-containing compounds is observed at a mass-to-charge ratio (m/z) of 56, corresponding to the C₃H₆N⁺ fragment from the piperazine ring. nih.gov Analysis of these fragments provides unequivocal evidence for the presence of the piperazine core. researchgate.net

Table 2: Common Mass Spectrometry Fragments for Phenylpiperazine Derivatives

| Fragment Ion (m/z) | Description |

|---|---|

| [M+H]⁺ | Protonated molecular ion |

| 198 | [M-42]⁺; Loss of a C₂H₄N fragment from the piperazine ring nih.gov |

| 181 | Trimethoxybenzyl cation [C₁₀H₁₃O₃]⁺ nih.gov |

| 155/157 | Bromophenyl cation (in bromo-substituted analogues) nih.gov |

Infrared (IR) spectroscopy is a rapid and straightforward method used to identify the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to its constituent parts.

Key expected absorptions include C-H stretching vibrations from the aromatic ring and the aliphatic piperazine ring. The presence of the methoxy groups would be confirmed by strong C-O stretching bands. The C-N stretching vibrations of the piperazine amine and the aromatic C=C stretching bands are also key identifiers. The comparison of spectra before and after a reaction, for instance, can confirm the formation of a C-N linkage through the disappearance of an N-H band. researchgate.net This technique is valuable for confirming the successful synthesis of the compound and for preliminary identification. auburn.edunih.gov

Table 3: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Description |

|---|---|---|

| Aromatic C-H | 3100-3000 | Stretch |

| Aliphatic C-H | 3000-2850 | Stretch (Piperazine & Methoxy) |

| C-N | 1250-1020 | Stretch (Aliphatic Amine) |

| Aromatic C=C | 1600-1475 | Stretch |

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are essential for separating this compound from impurities, starting materials, or other components in a mixture, as well as for its precise quantification.

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of this compound and for its quantitative determination. Reversed-phase HPLC (RP-HPLC) is the most common mode used for piperazine derivatives. jocpr.comsielc.com

In a typical RP-HPLC method, a C18 column is used as the stationary phase, with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. sielc.comnuph.edu.ua Detection is commonly achieved using an ultraviolet (UV) or diode-array detector (DAD), which records the absorbance at a specific wavelength where the compound exhibits maximum absorption. nuph.edu.ua The purity of a sample is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.

For quantitative analysis, a calibration curve is constructed by running a series of standards of known concentrations. The concentration of the analyte in an unknown sample is then determined by comparing its peak area to the calibration curve. Validated HPLC methods for piperazine analysis demonstrate high accuracy, precision, and linearity over a specific concentration range. jocpr.com

Table 4: Typical HPLC Conditions for Piperazine Derivative Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) nuph.edu.ua |

| Mobile Phase | Acetonitrile and water/buffer mixture (gradient or isocratic) sielc.com |

| Flow Rate | ~1.0 mL/min jocpr.com |

| Detector | UV/DAD (e.g., at ~240 nm) nuph.edu.ua |

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection specificity of MS. unodc.org It is a highly effective technique for the identification and quantification of volatile and thermally stable compounds. While piperazine itself has limited volatility, GC-MS is widely used for the analysis of its more volatile derivatives or when derivatization is performed to enhance volatility. rsc.org

In this method, the sample is injected into a heated port, vaporized, and carried by an inert gas (like helium) through a capillary column (e.g., DB-5ms). scholars.direct The compounds are separated based on their boiling points and interaction with the column's stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented, yielding a characteristic mass spectrum for identification. rsc.org GC-MS methods have been developed and validated for the simultaneous quantification of multiple piperazine derivatives in various matrices. scholars.directhakon-art.com

Table 5: Typical GC-MS Parameters for Piperazine Derivative Analysis

| Parameter | Condition |

|---|---|

| Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) scholars.direct |

| Carrier Gas | Helium hakon-art.com |

| Injection Mode | Splitless scholars.direct |

| Temperature Program | Ramped oven temperature (e.g., initial 100°C, ramp to higher temp.) unodc.org |

| Detector | Mass Spectrometer (MS) |

Thin-Layer Chromatography (TLC) for Reaction Monitoringresearchgate.net

Thin-Layer Chromatography (TLC) is a fundamental analytical technique widely employed in synthetic organic chemistry to monitor the progress of chemical reactions. chemistryhall.comquora.com Its application is crucial in the synthesis of this compound, allowing chemists to qualitatively track the conversion of starting materials into the desired product in near real-time. libretexts.org

The principle of TLC involves spotting a small aliquot of the reaction mixture onto a stationary phase, typically a glass or aluminum plate coated with silica (B1680970) gel. The plate is then placed in a sealed chamber containing a shallow pool of a solvent mixture, known as the mobile phase or eluent. By capillary action, the eluent moves up the plate, and the components of the spotted mixture travel at different rates depending on their polarity and affinity for the stationary and mobile phases. chemistryhall.com

In the synthesis of this compound, TLC is used to observe the disappearance of the starting materials (e.g., 3,4,5-trimethoxybenzyl chloride and piperazine) and the concurrent appearance of a new spot corresponding to the product. The reaction is considered complete when the spot of the limiting reactant is no longer visible on the TLC plate. libretexts.org The choice of eluent is critical for achieving clear separation of the spots. For this specific compound, various solvent systems have been utilized.

Visualization of the separated spots is typically achieved using a UV lamp, as the aromatic rings in this compound and its precursors absorb UV light, appearing as dark spots on the fluorescent TLC plate. chemistryhall.com The retention factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a key parameter used to identify the different components.

Table 1: TLC Parameters for Monitoring this compound Synthesis

| Parameter | Description | Example Value(s) |

| Stationary Phase | The adsorbent material coated on the TLC plate. | Silica Gel 60 F254 |

| Mobile Phase (Eluent) | The solvent system that moves up the stationary phase. | Hexane:Ethyl Acetate (3:1) |

| Hexane:Ethyl Acetate (1:2) | ||

| Visualization | Method used to see the separated compound spots. | UV Light (254 nm) |

| Retention Factor (Rf) | A ratio that quantifies the movement of a compound. | Varies with eluent; product Rf should be distinct from starting material Rf. |

Elemental Analysis for Empirical Formula Validationresearchgate.netchemistryhall.comnih.gov

Elemental analysis is a cornerstone technique for the characterization of newly synthesized chemical compounds, serving to validate their empirical formula. This method precisely determines the mass percentage of carbon (C), hydrogen (H), nitrogen (N), and other elements within a sample. The experimentally determined percentages are then compared against the theoretically calculated values based on the proposed molecular formula. A close correlation between the found and calculated values provides strong evidence for the compound's elemental composition and purity.